2-噻唑烷甲醇

描述

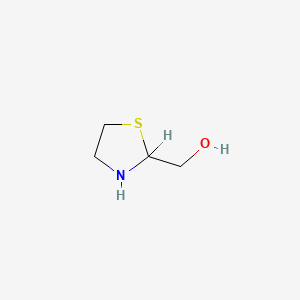

2-Thiazolidinemethanol is a compound that belongs to the class of organic compounds known as thiazolidines . Thiazolidines are compounds containing a thiazolidine moiety, which is a five-membered ring with a nitrogen atom, a sulfur atom, and three carbon atoms .

Synthesis Analysis

Thiazolidines, including 2-Thiazolidinemethanol, are important building blocks in organic synthesis . They are used in various synthetic methodologies, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry . The synthesis of these compounds often involves the reaction of an aldimine, an alkyne, and isothiocyanates .

Molecular Structure Analysis

The molecular structure of 2-Thiazolidinemethanol consists of a five-membered thiazolidine ring, which has sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

Thiazolidinones, such as 2-Thiazolidinemethanol, have been shown to exhibit a wide range of chemical reactions . These reactions are related to their physical properties and are crucial for their biological activities .

科学研究应用

互变异构平衡研究

对与 2-噻唑烷甲醇密切相关的 1,3-噻唑烷-2-硫酮的研究揭示了互变异构平衡的见解。该研究利用核磁共振、红外和紫外-可见光谱,并辅以密度泛函理论,证明了固态中硫酮互变异构体的优势。这项研究强调了溶剂和温度对溶液中互变异构平衡的影响,可能与理解类似噻唑烷化合物的行为有关 (Abbehausen 等人,2012)。

合成应用

一项关于由 N-酰基-噻唑烷-2-羧酸合成咪唑并[5,1-b]噻唑和螺-β-内酰胺的研究揭示了这些化合物对各种试剂的反应性,证明了噻唑烷衍生物在合成化学中的多功能性。这项研究强调了基于噻唑烷的化合物在合成复杂分子结构中的潜力 (Cremonesi 等人,2004)。

电荷转移相互作用

已经对甲醇溶剂中噻唑烷与 DDQ、CHL 和 TCNQ 等 π-受体之间的电荷转移相互作用进行了研究。本研究探索了稳定配合物的形成,为噻唑烷的电子给体-受体动力学提供了有价值的见解,这可能与电子和光子器件中的应用有关 (Al-Humaidi 等人,2021)。

荧光和传感应用

对噻唑烷衍生物的研究表明了它们在基于荧光的传感中的潜力,特别是用于检测金属离子。一项关于噻唑烷羧酸衍生物的研究强调了其在选择性和纳摩尔检测 Zn(II) 离子中的应用,强调了噻唑烷化合物在开发用于环境和生物医学监测的灵敏和选择性传感器中的作用 (Balakrishnan 等人,2015)。

生物和药理活性

噻唑烷基序因存在于各种天然和生物活性化合物中而被认为在药物化学中很重要。它们的药理特性,包括抗癌、抗菌和抗炎活性,已得到广泛研究。这项研究强调了噻唑烷衍生物在发现和开发新候选药物中的重要性,突出了它们在治疗应用中的潜力 (Sahiba 等人,2020)。

作用机制

Target of Action

The primary targets of 2-Thiazolidinemethanol, a derivative of Thiazolidinediones (TZDs), are the Peroxisome Proliferator-Activated Receptors (PPARs) . These are a group of nuclear receptors, with a specific affinity for PPARγ (PPAR-gamma, PPARG) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

2-Thiazolidinemethanol interacts with its targets, the PPARs, by activating them . This activation leads to an increase in the transcription of certain genes in adipose tissue . The recognition that the promoter region of one of the genes, the fat-specific gene aP2, binds a transcription factor identified as PPARγ led to the proposal that TZDs exert their effects by activating this nuclear receptor .

Biochemical Pathways

The activation of PPARγ by 2-Thiazolidinemethanol affects several biochemical pathways. It leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

It is known that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The activation of PPARγ by 2-Thiazolidinemethanol leads to several molecular and cellular effects. It reduces plasma glucose and insulin levels and improves some of the abnormalities of lipid metabolism . Clinical studies have shown that treatment of type 2 diabetic patients with TZDs can lower serum glucose and insulin levels, increase peripheral glucose uptake, and decrease triglyceride levels .

Action Environment

The action, efficacy, and stability of 2-Thiazolidinemethanol can be influenced by various environmental factors. For instance, the synthesis of Thiazolidine derivatives has been improved by using greener pathways to overcome environmental, health, cost, and energy issues .

未来方向

生化分析

Biochemical Properties

2-Thiazolidinemethanol, like other thiazolidines, can interact with various biomolecules in biochemical reactions. The presence of sulfur in the thiazolidine ring enhances their pharmacological properties . Thiazolidines have been reported to show varied biological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Cellular Effects

For example, some thiazolidines have shown cytotoxic activity on human tumor cell lines

Molecular Mechanism

Thiazolidines are known to undergo a reaction with 1,2-aminothiols and aldehydes to form a thiazolidine product . This reaction occurs under physiological conditions and does not require any catalyst . This type of bioorthogonal reaction offers potential for the coupling of biomolecules in an efficient and biocompatible manner .

Metabolic Pathways

Drug metabolism generally involves two phases: Phase I reactions introduce a hydrophilic group in the drug molecules, and Phase II reactions can take place

属性

IUPAC Name |

1,3-thiazolidin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c6-3-4-5-1-2-7-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILESGDFNOHPJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966186 | |

| Record name | (1,3-Thiazolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-63-3 | |

| Record name | 2-Thiazolidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3-Thiazolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIAZOLIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA5ZGG5QUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

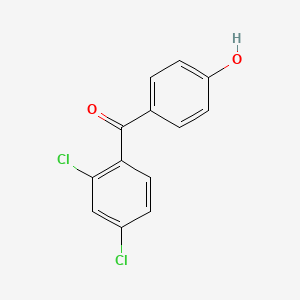

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

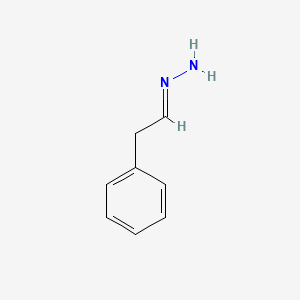

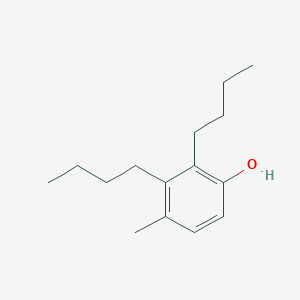

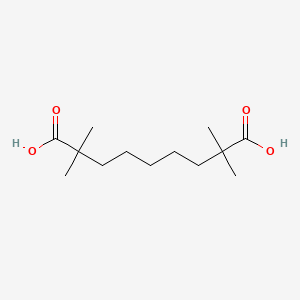

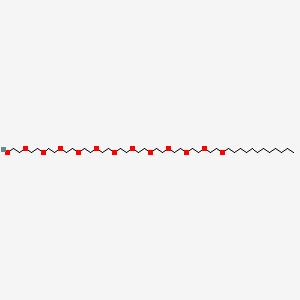

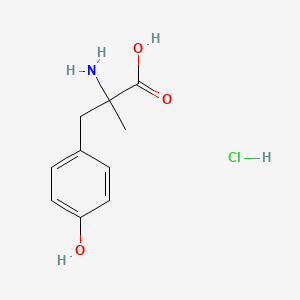

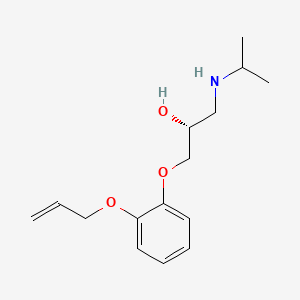

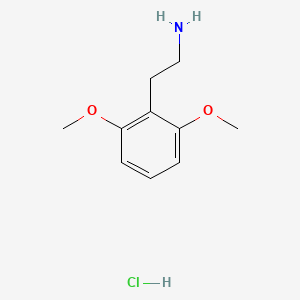

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。